molecular formula C8H11N3O4S B1599675 N-(2-Aminoethyl)-2-nitrobenzenesulfonamide CAS No. 83019-91-4

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Cat. No. B1599675
CAS RN: 83019-91-4
M. Wt: 245.26 g/mol
InChI Key: YNQAHCRZFJEDMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide involves the reaction of an appropriate amine (such as ethylenediamine) with 2-nitrobenzenesulfonyl chloride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic procedures and optimization conditions can be found in relevant literature .

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, as part of the wider family of nitrobenzenesulfonamides, is known for its versatility in synthesizing secondary amines. Fukuyama et al. (1995) demonstrated that nitrobenzenesulfonamides undergo smooth alkylation to yield N-alkylated sulfonamides, which can be converted to secondary amines via deprotection. This process is efficient and yields high-quality secondary amines (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

Novel Hypoxic Cell Selective Cytotoxic Agents

A study by Saari et al. (1991) explored the potential of nitrobenzenesulfonamides, including N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide, as hypoxic cell selective cytotoxic agents. Although effective in vitro against hypoxic EMT6 mammary carcinoma cells, in vivo applications did not show significant cytotoxic or radiosensitizing activity (Saari et al., 1991).

Amino Acid Carbohydrate Hybrids Synthesis

Turner et al. (2001) demonstrated the synthesis of amino acid-derived 2-nitrobenzenesulfonamides, including hybrids with saccharide and nucleoside derivatives. This highlights its role in developing complex organic molecules, potentially useful in pharmaceutical and biochemical research (Turner, Filippov, Overhand, Marel, & Boom, 2001).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, including nitrobenzenesulfonamides, in solid-phase synthesis. These compounds serve as key intermediates for various chemical transformations and the synthesis of privileged scaffolds, underlining their importance in medicinal chemistry (Fülöpová & Soural, 2015).

Synthesis of 1-Alkoxy-2-Arylaminoimidazolines

Mascaraque, Nieto, and Dardonville (2008) reported an efficient one-pot synthesis method for 1-alkoxy-2-aminoimidazolines using N-(2-aminoethyl)-2-nitrobenzenesulfonamides. This process demonstrates its role in facilitating the production of imidazoline derivatives, which are significant in medicinal chemistry (Mascaraque, Nieto, & Dardonville, 2008).

properties

IUPAC Name

N-(2-aminoethyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQAHCRZFJEDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467008
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

CAS RN

83019-91-4
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83019-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethylene diamine (268 mL, 20 equiv) in DCM (400 mL) was added to an ice-cooled solution of o-nitrobenzene sulfonyl chloride (44.4 gm, 0.2 mole) in DCM (200 mL) over 1 hr. Concentration on the rotary evaporator left an oil which was partitioned between DCM and sat. aq. Na2CO3 solution. The aqueous phase was backextracted with DCM and the combined organic phases were dried (Na2SO4). Removal of the solvents followed by silica gel chromatography (step gradient elution with DCM containing 0, 5, 10, 20, 30% MeOH) afforded the title compound as an oil (37.2 gm, 76%). 1H NMR (CDCl3+D2O) δ 2.82 (t, 2H, J=5.1 Hz), 3.10 (t, 2H, J=5.1 Hz), 7.73 (m, 2H), 7.83 (m, 1H), 8.11 (m, 1H); MS: 246 (M+H)+; HPLC Ret Time: 0.39 min (YMC Xterra 3.0×50 mm S7 C18 column, 3 min gradient, 4 mL/min).
Quantity
268 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Lemrova, M Soural - ACS Combinatorial Science, 2012 - ACS Publications
Solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones with use of polystyrene resin is described. The starting material was polymer supported 1,2-diaminoethane …
Number of citations: 12 pubs.acs.org
GX Wan, L Xu, XS Ma, N Ma - Tetrahedron letters, 2011 - Elsevier
N-Sulfonylcyclothioureas were synthesized from N-sulfonyldiamines and CS 2 with moderate to good yields in silica gel-water system. Moreover, the silica gel can be recycled for at …
Number of citations: 9 www.sciencedirect.com
L Li, HT Kuo, X Wang, H Merkens, N Colpo… - Dalton …, 2020 - pubs.rsc.org
The peptide is an important class of biological targeting molecule; herein, a new bifunctional octadentate non-macrocyclic H4octapa, tBu4octapa-alkyl-NHS, which is compatible with …
Number of citations: 7 pubs.rsc.org
L Li - 2020 - open.library.ubc.ca
Medical radionuclides can be classified into non-metallic and metallic. Due to the much broader decay spectrum, radiometal ions are generally of greater interest in radiopharmaceutical …
Number of citations: 3 open.library.ubc.ca

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